molecular formula C10H13NO B1148656 (4-Methylphenyl)acetone oxime CAS No. 114306-23-9

(4-Methylphenyl)acetone oxime

Cat. No.: B1148656
CAS No.: 114306-23-9
M. Wt: 163.22
InChI Key:
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Description

(4-Methylphenyl)acetone oxime is an organic compound with the molecular formula C10H13NO It is a derivative of acetone oxime, where the acetone moiety is substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methylphenyl)acetone oxime can be synthesized through the condensation of (4-methylphenyl)acetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.

    Reduction: The oxime group can be reduced to form amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement, to form amides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Acidic conditions, often with catalysts like sulfuric acid or polyphosphoric acid, are employed for the Beckmann rearrangement.

Major Products:

    Oxidation: Nitroso compounds or nitriles.

    Reduction: Amines.

    Substitution: Amides.

Scientific Research Applications

(4-Methylphenyl)acetone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (4-methylphenyl)acetone oxime involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor modulators. The oxime group can form hydrogen bonds with target proteins, influencing their activity and leading to desired biological effects.

Comparison with Similar Compounds

    Acetone oxime: The parent compound, which lacks the 4-methylphenyl substitution.

    Benzaldehyde oxime: Another oxime derivative with a different aromatic substitution.

    Cyclohexanone oxime: A cyclic ketone oxime used in the production of caprolactam.

Uniqueness: (4-Methylphenyl)acetone oxime is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability, solubility, and interaction with biological targets compared to other oxime derivatives.

Properties

IUPAC Name

(NE)-N-[1-(4-methylphenyl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-5-10(6-4-8)7-9(2)11-12/h3-6,12H,7H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENZFBIAQUGNPJ-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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